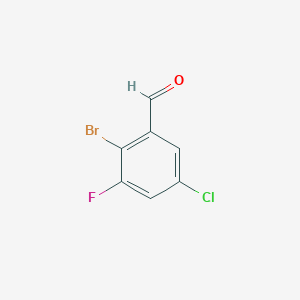

2-Bromo-5-chloro-3-fluorobenzaldehyde

Vue d'ensemble

Description

2-Bromo-5-chloro-3-fluorobenzaldehyde is a chemical compound used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These benzoxaboroles are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

Synthesis Analysis

The synthesis of 2-Bromo-5-chloro-3-fluorobenzaldehyde can be achieved by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide . This compound may also be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position .Molecular Structure Analysis

The molecular formula of 2-Bromo-5-chloro-3-fluorobenzaldehyde is C7H4BrFO . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Chemical Reactions Analysis

Infrared (IR) spectroscopy serves as an effective tool for characterizing compound and solvent interactions. Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-chloro-3-fluorobenzaldehyde include a molecular weight of 203.01 , a melting point of 51-56 °C , and solubility in methanol . It is a white to light yellow solid .Applications De Recherche Scientifique

Infrared Spectroscopy

2-Bromo-5-chloro-3-fluorobenzaldehyde: is valuable in infrared (IR) spectroscopy, which is a common technique for characterizing compound interactions. The compound’s spectral data can be analyzed to understand its conformational structure and behavior in different solvents . This is crucial for identifying functional groups and understanding molecular interactions.

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of benzaldehyde, like 2-Bromo-5-chloro-3-fluorobenzaldehyde , are used to design compounds that can increase oxygen affinity in human hemoglobin or inhibit sickle erythrocytes. These derivatives have potential therapeutic applications in treating conditions like sickle cell anemia .

Agrochemicals and Pesticides

The compound’s derivatives are also employed in the synthesis of agrochemicals. Their properties can be tailored to create substances that are effective against a variety of pests and diseases affecting crops, contributing to the agricultural industry .

Material Science

2-Bromo-5-chloro-3-fluorobenzaldehyde: serves as a precursor in the synthesis of materials like 5-fluoro-3-substituted benzoxaboroles . These materials are used as molecular receptors, building blocks in crystal engineering, and components in molecular imprinting. They play a significant role in the development of new materials with specific properties .

Dyes and Pigments

This compound is integral in the production of dyes and pigments. Its chemical structure allows for the synthesis of colorants used in various industries, including textiles and inks. The ability to create a wide range of colors and shades is essential for these sectors .

Biosensors Development

The compound is used in the creation of biosensors, particularly for detecting alpha hydroxyl carboxylic acids. These biosensors have applications in medical diagnostics and environmental monitoring, where they can provide rapid and accurate detection of specific substances .

Coordination Chemistry

In coordination chemistry, 2-Bromo-5-chloro-3-fluorobenzaldehyde can act as a ligand to form complexes with metals. These complexes are studied for their unique properties and potential applications in catalysis and materials science .

Flavoring Agents and Cosmetics

Lastly, the derivatives of this compound are used in the formulation of flavoring agents for food products and fragrances for cosmetics. The ability to synthesize a variety of aromatic compounds makes it valuable in these industries .

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that halogenated benzaldehydes, such as this compound, are commonly employed in pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .

Mode of Action

It’s known that the chemical reactivity of halogenated benzaldehydes is concentrated around the halogen atoms and the aldehyde group in their structure . The bromine atom on the benzene ring can undergo a Suzuki coupling reaction under the catalysis of palladium with organoboronic acids .

Biochemical Pathways

It’s known that 2-bromo-5-fluorobenzaldehyde, a similar compound, can be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl, or vinyl substituents at the 1-position . These compounds are used in material science as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

Pharmacokinetics

It’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place .

Result of Action

It’s known that halogenated benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes . Further, substituted chalcones obtained by using benzaldehydes derivatives show anti-bacterial, anti-tumor, anti-inflammatory, anti-fungal, anti-microbial, and anti-oxidant properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-chloro-3-fluorobenzaldehyde. For instance, it’s known that the compound is air sensitive and should be stored in a cool, dry, and well-ventilated place . The compound is also soluble in methanol , which could influence its action and efficacy.

Propriétés

IUPAC Name |

2-bromo-5-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPKWBURKZJGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-chloro-3-fluorobenzaldehyde | |

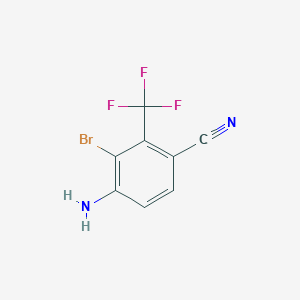

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

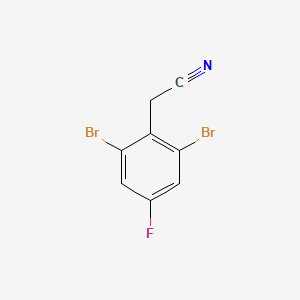

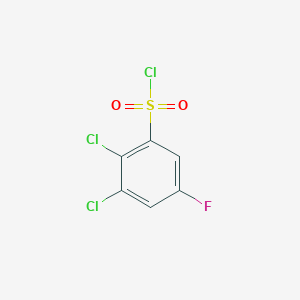

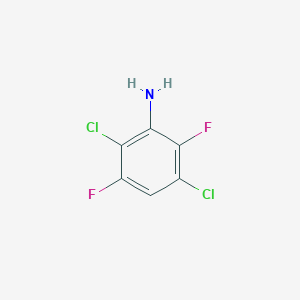

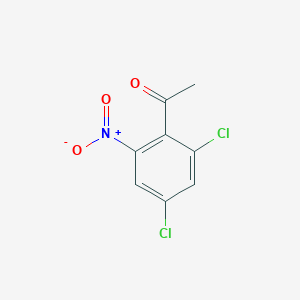

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.